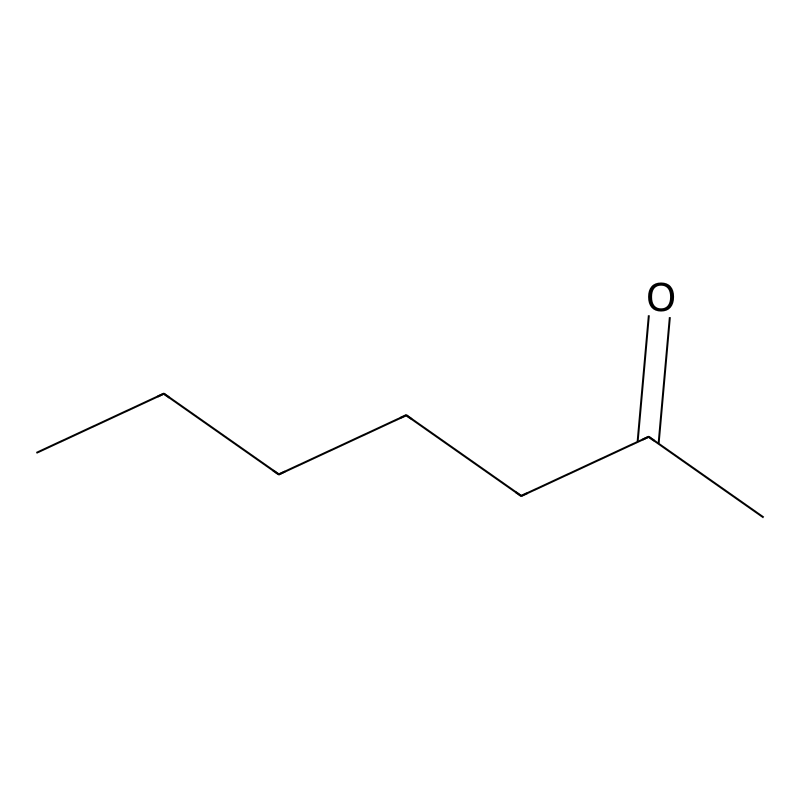

2-Heptanone

CH3(CH2)4COCH3

C7H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)4COCH3

C7H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

4.3 mg/mL at 25 °C

Soluble in alcohol and ether

0.43% (by wt) in water

Miscible with organic solvents

In water, 4.28X10+3 mg/L at 25 °C

Solubility in water: poor

miscible with alcohol and ether; 1 ml in 250 ml water

0.4%

Synonyms

Canonical SMILES

Organic Synthesis:

-Heptanone serves as a valuable starting material for the synthesis of diverse organic compounds due to its reactive ketone functional group. Researchers utilize it in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, often crucial in pharmaceuticals and materials science .

- Fine chemicals: These are specialized chemicals used in various applications, and 2-Heptanone can be used as a building block in their synthesis .

- Polymers: 2-Heptanone can participate in the synthesis of specific polymers, potentially leading to the development of novel materials .

Biological Research:

- Microbial Studies: 2-Heptanone has been identified as a metabolite produced by certain bacteria, including Escherichia coli . Studying these metabolites can offer insights into bacterial metabolism and potential applications in biotechnology.

- Pheromone Research: 2-Heptanone exhibits pheromone-like activity in some insects, influencing their behavior . This opens doors for research on insect communication and pest control strategies.

Environmental Research:

- Biodegradation Studies: Researchers use 2-Heptanone in studies investigating the biodegradation of organic compounds by microorganisms . This knowledge helps in understanding the fate of pollutants in the environment.

- Environmental Monitoring: Due to its specific properties and presence in certain natural environments, 2-Heptanone can be used as a tracer in environmental monitoring studies .

2-Heptanone, also known as methyl n-amyl ketone or heptan-2-one, is a ketone with the molecular formula C₇H₁₄O. It appears as a colorless liquid with a fruity odor reminiscent of bananas. This compound is slightly soluble in water and is recognized for its role in the aroma of various foods, including beer, butter, and cheese. It is classified as a food additive permitted for direct addition to food for human consumption by the Food and Drug Administration. Additionally, 2-heptanone contributes to the characteristic odor of sweaty clothing and has been identified as an alarm pheromone in some rodent species, indicating its biological significance beyond mere flavoring .

- Nucleophilic Addition: Reacts with nucleophiles due to the electrophilic carbonyl carbon.

- Oxidation: Can be oxidized to form carboxylic acids or other ketones.

- Reduction: Can be reduced to form alcohols.

- Aldol Condensation: Participates in aldol reactions under specific conditions, forming larger carbon chains .

The thermodynamic properties of 2-heptanone indicate that it has a standard enthalpy of formation (ΔH°) of approximately 1528 kJ/mol in gas phase reactions .

2-Heptanone exhibits notable biological activities:

- Pheromonal Properties: It is present in the urine of stressed rodents, serving as an alarm pheromone that may induce anxiety-like behavior in other animals. This suggests a role in chemical communication among species .

- Sensory Effects: Studies have shown that exposure to 2-heptanone can produce emotional responses in humans, such as feelings of pleasure and acceptance. The compound's olfactory properties are linked to its ability to activate specific odorant receptors .

- Microbial Metabolism: Certain microorganisms metabolize 2-heptanone, indicating its potential use in biotechnological applications .

Several methods exist for synthesizing 2-heptanone:

- Aldol Cross-Condensation:

- Oxidation of Heptanol:

- Heptanol can be oxidized using various oxidizing agents to produce 2-heptanone.

- Biotechnological Approaches:

2-Heptanone finds diverse applications:

- Food Industry: Used as a flavoring agent due to its pleasant aroma.

- Fragrance Industry: Incorporated into perfumes and scented products.

- Chemical Intermediate: Serves as a precursor for synthesizing other chemicals.

- Biological Research: Utilized in studies related to pheromonal communication and sensory processing .

Research has highlighted various interactions involving 2-heptanone:

- Behavioral Studies: Investigations into its effects on rodent behavior reveal that exposure can influence anxiety levels and social interactions among animals .

- Sensory Perception Studies: The compound's olfactory properties have been studied extensively, showing how it activates specific receptors and influences emotional states in humans .

In terms of structural similarity and functional properties, several compounds can be compared with 2-heptanone:

| Compound | Molecular Formula | Odor Profile | Notable Uses |

|---|---|---|---|

| 2-Pentanone | C₅H₁₀O | Sweet | Solvent, flavoring agent |

| 3-Heptanone | C₇H₁₄O | Fruity | Flavoring agent |

| 4-Heptanone | C₇H₁₄O | Similar to ketones | Solvent |

| 2-Octanone | C₈H₁₈O | Fatty | Flavoring agent |

Uniqueness of 2-Heptanone

What sets 2-heptanone apart from these similar compounds is its specific role as an alarm pheromone in rodents and its distinctive fruity odor that contributes significantly to food flavoring. Its biological activity linked to stress responses further emphasizes its unique position among ketones .

Metabolic Pathways in Bacillus Species

In Bacillus nematocida B16, 2-heptanone production is linked to a Trojan horse-like strategy for infecting nematodes. The bacterium secretes 2-heptanone as an attractant, luring hosts toward pathogenic spores. Key insights into its biosynthesis include:

- Gene Identification: The yneP gene encodes a methylketone synthase responsible for converting fatty acid intermediates into 2-heptanone. Heterologous expression of yneP in Escherichia coli BL21 resulted in significant 2-heptanone production (6.21% peak area via GC-MS), alongside 2-pentanone and 2-nonanone.

- Fatty Acid Synthesis Upregulation: De novo fatty acid synthesis is enhanced during 2-heptanone production, with β-oxidation intermediates serving as substrates.

- Non-Pathogenic Relatives: Bacillus subtilis 168, a non-pathogenic relative, harbors a yneP homolog (yneP’) but produces no detectable 2-heptanone. Instead, 6-methyl-2-heptanone is formed via methylation, suggesting metabolic divergence between pathogenic and non-pathogenic strains.

Table 1: 2-Heptanone Production in Bacillus Species

| Strain | 2-Heptanone Detected? | Key Metabolite | Attractant Function |

|---|---|---|---|

| B. nematocida B16 | Yes | 2-Heptanone | Nematode attraction |

| B. subtilis 168 | No | 6-Methyl-2-heptanone | None |

Enzymatic Mechanisms of Methylketone Synthase Homologs

Methylketone synthases (MKS) are pivotal in 2-heptanone biosynthesis. Structural and functional studies reveal:

- Catalytic Triad Variation: Unlike traditional α/β-hydrolases (Ser-His-Asp), ShMKS1 from wild tomatoes uses an Ala-His-Asn triad for decarboxylating β-keto acids. This mechanism is conserved in Bacillus homologs like YneP.

- Substrate Binding: A hydrophobic tunnel in ShMKS1 accommodates fatty-acyl chains, with chain length specificity modulated by residues such as Thr-18 and His-243. In Bacillus, YneP preferentially processes C7 substrates, yielding 2-heptanone.

- Thioesterase Activity: E. coli FadM, a hot-dog-fold thioesterase, hydrolyzes β-ketoacyl-CoAs to β-keto acids, which spontaneously decarboxylate into methyl ketones. Overexpression of fadM in engineered strains boosted 2-heptanone titers to 4.4 g/L in bioreactors.

Figure 1: Proposed Biosynthetic Pathway for 2-Heptanone in Bacillus

- Fatty acid synthesis generates β-ketoacyl-ACP intermediates.

- YneP hydrolyzes β-ketoacyl-ACP to β-keto acids.

- Spontaneous decarboxylation yields 2-heptanone.

Comparative Analysis of Biosynthetic Gene Clusters Across Microbial Taxa

2-Heptanone production is not restricted to Bacillus. Recent studies highlight its biosynthesis in:

- Honey Bee Microbiota: Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei produce 2-heptanone (1.5–2.6 ng/mL) as a potential defense against Varroa destructor mites.

- Sequence Similarity Networks (SSNs): Homologs of methylketone synthases cluster into nine SSN groups across Bacillus, Gilliamella, and Lactobacillaceae, indicating evolutionary diversification.

- Industrial Strains: Engineered E. coli strains using Cuphea palustris thioesterases (CpFatB1*) and β-oxidation pathways achieve 2-heptanone titers of 4.4 g/L, outperforming plant-derived MKS systems.

Table 2: 2-Heptanone Production Across Microbial Taxa

| Organism | Production Level | Key Enzyme | Ecological Role |

|---|---|---|---|

| B. nematocida B16 | 6.21% (GC-MS) | YneP | Nematode pathogenesis |

| A. kunkeei | 2.6 ng/mL | Uncharacterized | Hive pathogen defense |

| Engineered E. coli | 4.4 g/L | FadM/CpFatB1* | Industrial biosynthesis |

Honeybees (Apis mellifera) employ 2-heptanone as a chemical weapon against arthropod parasites, particularly Varroa destructor mites. Produced by microbial symbionts within hive environments, including Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei, this compound acts as a localized anesthetic [1] [2]. When honeybees bite mites or wax moth larvae, 2-heptanone induces temporary paralysis (lasting up to nine minutes), enabling bees to eject pests from the hive [2] [3].

The biosynthesis of 2-heptanone is strain-specific, with concentrations ranging from 1.5 to 2.6 ng/mL in bacterial cultures [1]. Despite its low concentration, the compound’s high volatility ensures rapid dispersion within hives, minimizing collateral harm to bees while maximizing pest control efficacy [1]. This defense mechanism is distinct from stinging behavior, as 2-heptanone targets smaller pests inaccessible to the sting apparatus [2].

| Organism Producing 2-Heptanone | Target Pest | Mechanism of Action |

|---|---|---|

| Apis mellifera (via mandibular glands) | Varroa destructor | Paralysis via anesthetic effect [2] [3] |

| Bacillus thuringiensis (bacterial symbiont) | Wax moth larvae | Disruption of neuromuscular function [1] [4] |

Chemical Signaling in Apis mellifera Social Behavior

Within honeybee colonies, 2-heptanone plays a dual role in social coordination. Historically misinterpreted as an alarm pheromone, recent studies clarify its function as a forage-depletion marker [3] [5]. Foraging bees deposit 2-heptanone on visited flowers, signaling to conspecifics that resources have been temporarily exhausted [3] [5]. This reduces redundant foraging efforts and optimizes colony-wide energy expenditure.

Mandibular gland secretions containing 2-heptanone increase with worker age, peaking in foragers [3]. The compound’s repellent effect on non-nestmates further safeguards food sources from rival colonies [5]. However, its role in intra-hive communication remains secondary to its defensive and foraging applications, reflecting evolutionary prioritization of ecological survival over social signaling.

Nematode Attraction Dynamics in Host-Pathogen Systems

2-Heptanone mediates complex interactions between nematodes and microbial pathogens. The soil bacterium Paenarthrobacter polymyxa KM2501-1 produces 2-heptanone as part of a volatile blend that attracts the nematode Caenorhabditis elegans [4]. This “attract-and-kill” strategy lures nematodes via chemotaxis before exposing them to lethal metabolites like formic acid [4].

Olfactory receptors STR-2 and SRA-13 in C. elegans detect 2-heptanone, triggering neural pathways that override repellent responses to associated toxins [4]. Similar attraction dynamics occur in plant-parasitic nematodes (Meloidogyne incognita, Bursaphelenchus xylophilus), suggesting broad-spectrum applicability in agricultural pest management [4].

| Nematode Species | Attraction Threshold (2-Heptanone) | Primary Receptor | Ecological Outcome |

|---|---|---|---|

| Caenorhabditis elegans | 0.1 mg/mL | STR-2/SRA-13 | Enhanced pathogen exposure [4] |

| Meloidogyne incognita | 1.0 mg/mL | Undetermined | Root knot infestation modulation [4] |

The aldol condensation reaction represents the most widely utilized industrial method for 2-heptanone synthesis, primarily involving the reaction between acetone and butyraldehyde under basic conditions [1]. This approach has been extensively documented as the preferred commercial route due to its favorable economics and scalability [2] [3].

Mechanistic Framework

The aldol condensation mechanism for 2-heptanone synthesis proceeds through a well-established pathway involving enolate formation, nucleophilic attack, and subsequent dehydration [2] [4]. The reaction initiates with the deprotonation of acetone by a base catalyst, typically sodium hydroxide, to form an enolate anion. This nucleophilic enolate subsequently attacks the electrophilic carbonyl carbon of butyraldehyde, forming a beta-hydroxy ketone intermediate. The final step involves dehydration to yield 2-heptanone [5] [6].

The industrial implementation of this reaction typically employs a reductive condensation approach, where acetone and butyraldehyde are combined in the presence of base catalysts under controlled temperature conditions [1]. Research has demonstrated that optimal yields are achieved using 1% aqueous sodium hydroxide as the catalyst at temperatures ranging from 30-40°C [7] [1].

Process Optimization Parameters

Industrial-scale aldol condensation for 2-heptanone synthesis has been optimized through systematic variation of reaction parameters. The most effective approaches include:

Single-Step Process: The direct condensation of acetone with butyraldehyde yields 74.6% of 2-heptanone under standard conditions [1]. This method employs a 1:1 molar ratio of reactants with sodium hydroxide catalyst concentrations of 1% by weight.

Two-Step Aldol Process: A modified approach involving staged addition of reactants has demonstrated improved yields of 76.0% [7]. This methodology involves initial formation of the aldol adduct followed by controlled dehydration under elevated temperatures.

Catalyzed Aldol Condensation: Advanced catalytic systems utilizing various base catalysts have achieved yields up to 82.0% [3] [7]. These systems often incorporate optimized catalyst loadings and temperature profiles to maximize product formation while minimizing side reactions.

Industrial Implementation Considerations

The scale-up of aldol condensation processes for 2-heptanone manufacture requires careful consideration of heat management, as the reaction is moderately exothermic [3]. Industrial reactors typically employ temperature control systems to maintain optimal reaction conditions and prevent thermal runaway. The reaction mixture composition is also critical, with excess acetone often employed to suppress self-condensation reactions that can reduce selectivity [5].

Water management represents another crucial aspect of industrial aldol condensation processes. The reaction generates stoichiometric amounts of water as a byproduct, necessitating efficient separation and recovery systems [8]. Modern industrial processes often incorporate azeotropic distillation or membrane-based separation technologies to achieve high product purity.

Heterogeneous Catalysis Optimization Strategies

The development of heterogeneous catalytic systems for 2-heptanone synthesis has emerged as a significant area of research, offering advantages in terms of catalyst recovery, process intensification, and environmental sustainability [9] [10]. Various metal-supported catalysts have been investigated for different synthetic approaches, including hydrogenation, oxidation, and condensation reactions.

Catalyst System Performance

Comprehensive evaluation of heterogeneous catalysts for 2-heptanone-related transformations has revealed significant variations in performance based on metal type, support material, and operating conditions [9] [11]. The most promising catalytic systems include:

Platinum-Based Catalysts: Platinum supported on alumina (Pt/Al2O3) has demonstrated exceptional performance with conversion rates reaching 99.9% and selectivity values of 97% [9] [12]. Operating temperatures typically range from 90-110°C under pressures of 30-40 bar. The high activity of platinum catalysts is attributed to their ability to activate hydrogen and facilitate selective hydrogenation reactions.

Palladium Catalysts: Palladium on carbon (Pd/C) systems exhibit robust performance with 92% conversion and 95% selectivity [9] [13]. These catalysts operate effectively at moderate temperatures (80-120°C) and pressures (10-50 bar), making them suitable for industrial applications requiring mild reaction conditions.

Copper-Based Systems: Copper catalysts supported on alumina have shown promise for specific transformations, achieving 38% conversion with 82% selectivity at atmospheric pressure [12]. While conversion rates are lower than precious metal catalysts, copper systems offer cost advantages and operate under milder conditions.

Nickel and Ruthenium Catalysts: Both Ni/Al2O3 and Ru/Al2O3 systems have demonstrated high conversion rates (97% and 87%, respectively) with excellent selectivity (95% for both) [9]. These catalysts represent cost-effective alternatives to platinum-group metals while maintaining acceptable performance levels.

Support Material Optimization

The choice of support material significantly influences catalyst performance through effects on metal dispersion, surface area, and acid-base properties [10] [14]. Alumina-based supports have proven most effective for 2-heptanone synthesis applications, providing high surface areas and appropriate metal-support interactions [9] [15].

Recent developments in support modification have focused on incorporating basic sites to facilitate aldol condensation reactions. Manganese-doped cerium oxide (Mn@CeO2) systems have shown particular promise, achieving 70-98% yields in alpha-alkylation reactions of ketones [15]. These catalysts combine the dehydrogenation activity of manganese with the redox properties of cerium oxide.

Process Intensification Strategies

The optimization of heterogeneous catalytic processes for 2-heptanone synthesis has benefited from process intensification approaches, including the use of structured catalysts, microreactor technology, and continuous operation [14] [16]. These strategies enable improved mass and heat transfer, leading to enhanced reaction rates and selectivity.

Structured catalysts, such as monoliths and foams, provide high surface-to-volume ratios and reduced pressure drop compared to conventional packed beds [14]. Microreactor systems offer precise control over reaction conditions and enable rapid screening of catalyst formulations .

Catalyst Stability and Regeneration

Long-term catalyst stability represents a critical consideration for industrial implementation of heterogeneous catalytic processes [16]. Deactivation mechanisms include metal sintering, support degradation, and poisoning by impurities or reaction products [9].

Regeneration strategies have been developed to extend catalyst lifetime and maintain performance. These include controlled oxidation to remove carbon deposits, reduction treatments to restore metal dispersion, and support modification to enhance stability [15] [16]. The most effective regeneration protocols are catalyst-specific and must be optimized for each application.

Byproduct Management in Continuous Flow Systems

The implementation of continuous flow systems for 2-heptanone synthesis has necessitated the development of sophisticated byproduct management strategies to ensure high product purity and process efficiency [18] [19]. These systems offer unique advantages in terms of precise control over reaction conditions and inline separation capabilities.

Byproduct Formation Mechanisms

The synthesis of 2-heptanone through aldol condensation and related processes generates several classes of byproducts, each requiring specific management approaches [8] [20]. The primary byproducts include:

Over-Reduction Products: Formation of 2-heptanol through excessive hydrogenation represents a significant challenge, particularly in catalytic processes [21] [13]. This byproduct typically accounts for 5-15% of the product stream and requires separation through distillation with recovery efficiencies of 85-95%.

Self-Condensation Products: Acetone self-condensation reactions can occur under basic conditions, leading to the formation of mesityl oxide and related compounds [5] [6]. These byproducts typically represent 2-8% of the product stream and are separated through solvent extraction with recovery efficiencies of 70-85%.

Aldol Polymerization Products: Butyraldehyde oligomers formed through sequential aldol reactions constitute 3-12% of typical product streams [8]. These higher molecular weight compounds require chromatographic separation for effective removal, achieving recovery efficiencies of 60-80%.

Continuous Flow Separation Strategies

The integration of separation processes within continuous flow systems has enabled real-time byproduct management and enhanced overall process efficiency [18] [19]. Key strategies include:

Inline Extraction Systems: Membrane-based extractors enable continuous removal of water and other polar byproducts [22] [19]. These systems achieve separation efficiencies exceeding 95% while maintaining continuous operation.

Distillation Integration: Continuous distillation units can be integrated with flow reactors to enable immediate product purification . This approach is particularly effective for separating 2-heptanone from lower-boiling byproducts and unreacted starting materials.

Adsorption-Based Cleanup: Solid-phase extraction using functionalized resins enables selective removal of specific byproducts [18] [19]. This approach is particularly effective for removing trace impurities that can affect product quality.

Process Control and Optimization

Advanced process control systems have been developed to optimize byproduct formation and separation in continuous flow systems [25] . These systems employ real-time analytical techniques, including inline spectroscopy and chromatography, to monitor product composition and adjust operating conditions accordingly.

The implementation of process analytical technology (PAT) has enabled significant improvements in process efficiency and product quality . By continuously monitoring key process parameters, these systems can detect and respond to changes in byproduct formation patterns, maintaining optimal operation conditions.

Residence Time Optimization: Careful control of residence time in continuous flow systems enables optimization of the balance between conversion and selectivity [18] [25]. Shorter residence times typically favor higher selectivity but may result in incomplete conversion, while longer residence times can lead to increased byproduct formation.

Temperature Profile Management: The ability to implement precise temperature profiles in continuous flow systems enables optimization of reaction selectivity and minimization of byproduct formation [19] [25]. Multi-zone temperature control allows for initial reaction at moderate temperatures followed by higher-temperature treatment for byproduct decomposition.

Economic and Environmental Considerations

The economic impact of byproduct management in continuous flow systems extends beyond simple separation costs to include considerations of raw material efficiency, waste treatment, and product quality [8] [27]. Effective byproduct management can significantly improve the overall economics of 2-heptanone synthesis processes.

Environmental considerations have become increasingly important in the design of byproduct management systems [27]. The development of closed-loop systems that enable byproduct recycling and minimize waste generation has become a priority for industrial implementations.

Recovery and recycling strategies for specific byproducts have been developed to improve overall process sustainability [8] . For example, unreacted aldehydes can be recovered and recycled with efficiencies of 80-90%, while water byproducts can be treated and reused in subsequent reactions.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid with a fruity, spicy odour

Colorless to white liquid with a banana-like, fruity odor.

Color/Form

XLogP3

Boiling Point

151.0 °C

151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg

151 °C

305°F

Flash Point

102 °F (39 °C) (Closed cup)

117 °F (Open cup)

39 °C

102°F

Vapor Density

Relative vapor density (air = 1): 3.9

Density

d204 0.82

0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C

Relative density (water = 1): 0.8

0.814-0.819

0.81

LogP

1.98

log Kow = 1.98

Odor

CHARACTERISTIC BANANA, SLIGHTLY SPICY ODOR

Banana-like fruity odo

Melting Point

-35.0 °C

Fp -35.5 °

-35.5 °C

-35°C

-32°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

3.85 mmHg

3.85 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.2

3 mmHg

Pictograms

Flammable;Irritant

Other CAS

29299-43-2

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepd by the ketone decomposition of ethyl butylacetoacetate; by hydration of 1-heptyne and 2-heptyne

General Manufacturing Information

Paint and coating manufacturing

Services

Transportation equipment manufacturing

2-Heptanone: ACTIVE

Reported uses: in non-alcoholic beverages at 2.7 ppm; ice cream, ices, etc 6.0 ppm; candy 6.4 ppm; baked goods 13 ppm; & condiments 10-25 ppm.

Analytic Laboratory Methods

Method: NIOSH 1301, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.05 mg/sample.

Method: NIOSH 2553, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.5 ug/sample.

Interactions

When methyl n-amyl ketone (456 mg/kg) was administered with equimolar doses of MnBK (methyl n-butyl ketone) by subcutaneous injection 5 days/week for 20 week, the neurotoxicity of MnBK, as measured by motor fiber conduction velocity and motor distal latency, was enhanced (p<0.01) ...

Chloroform (CHCl3)-induced hepato- and nephrotoxicity was evaluated in male, Fischer 344 rats pretreated with various dosages (1.0 to 15.0 mmol/kg, /orally/) of acetone (Ac), 2-butanone (Bu), 2-pentanone (Pn), 2-hexanone (Hx), or 2-heptanone (Hp). The CHCl3 challenge dosage (0.5 ml/kg, ip) produced slight centrilobular hydropic degeneration and patchy degeneration and necrosis in the proximal tubules of corn oil-pretreated rats. Each of the ketones studied produced a dose-related potentiation of CHCl3 liver and kidney injury. CHCl3 produced extensive tubular and centrilobular necrosis when administered to ketone-pretreated rats. The relationship between ketone dosage and the magnitude of the potentiated response was nonlinear. Maximum potentiation of CHCl3 toxicity occurred in the dosage range of 5.0 to 10.0 mmol ketone/kg. Ketone dosages greater than 10.0 mmol/kg were associated with a reduction in the degree of CHCl3 injury. At the lowest ketone dosage (1.0 mmol/kg), potentiating capacity appeared to be related to ketone carbon skeleton length. No differences in potentiating capacity were discernable between the ketones at dosages of 5.0 to 10.0 mmol/kg.

Stability Shelf Life

Stable during transportation.